4-methoxy-N-(4-pentylphenyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-methoxy-N-(4-pentylphenyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-pentylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-Methoxy-N-(4-pentylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
4-Methoxy-N-(4-pentylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-inflammatory or analgesic agent.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-pentylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pentyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
4-Methoxy-N-(4-pentylphenyl)benzamide can be compared with other benzamide derivatives, such as:
4-Methoxy-N-(4-methylphenyl)benzamide: Similar in structure but with a methyl group instead of a pentyl group, leading to different physical and chemical properties.
4-Ethoxy-N-(4-pentylphenyl)benzamide: Contains an ethoxy group instead of a methoxy group, which can affect its reactivity and biological activity.
4-Methoxy-N-(4-pyridinyl)benzamide: Incorporates a pyridine ring, which can significantly alter its binding properties and applications.
Properties
Molecular Formula |
C19H23NO2 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-methoxy-N-(4-pentylphenyl)benzamide |
InChI |
InChI=1S/C19H23NO2/c1-3-4-5-6-15-7-11-17(12-8-15)20-19(21)16-9-13-18(22-2)14-10-16/h7-14H,3-6H2,1-2H3,(H,20,21) |
InChI Key |
UADKAWBUIQOFAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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